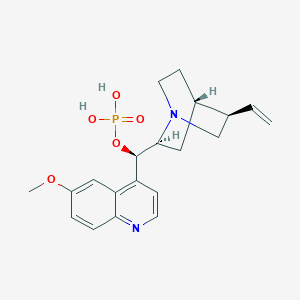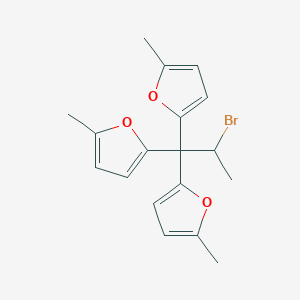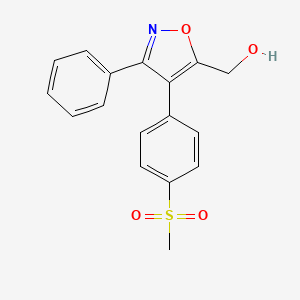![molecular formula C16H8Cl2N2OS B12896052 1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl- CAS No. 881384-49-2](/img/structure/B12896052.png)
1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The starting material, 3,5-dichlorobenzo[b]thiophene, is synthesized through a series of reactions including halogenation and cyclization.
Hydrazine Hydrate Reaction: The 3,5-dichlorobenzo[b]thiophene is then reacted with hydrazine hydrate to form 2-hydrazinocarbonyl-3,5-dichlorobenzo[b]thiophene.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzo[b]thiophene ring.
Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization: Cyclization reactions often require strong acids like sulfuric acid or Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative of the original compound.
科学的研究の応用
2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and antitubercular activities. It has shown promising results against various microbial strains and Mycobacterium tuberculosis.
Biological Research: The compound’s ability to interact with biological molecules makes it a useful tool in studying enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is primarily based on its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
類似化合物との比較
Similar Compounds
2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-arylamino-1,3,4-thiadiazoles: These compounds share a similar benzo[b]thiophene core but differ in the heterocyclic ring structure, which is a thiadiazole instead of an oxadiazole.
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene are structurally related but lack the oxadiazole ring.
Uniqueness
The presence of both the benzo[b]thiophene and oxadiazole rings in 2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole imparts unique electronic and steric properties that are not observed in similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
特性
CAS番号 |
881384-49-2 |
|---|---|
分子式 |
C16H8Cl2N2OS |
分子量 |
347.2 g/mol |
IUPAC名 |
2-(3,5-dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-10-6-7-12-11(8-10)13(18)14(22-12)16-20-19-15(21-16)9-4-2-1-3-5-9/h1-8H |
InChIキー |
NIRWXOSYQSFUSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=C(S3)C=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


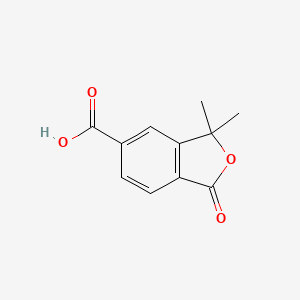
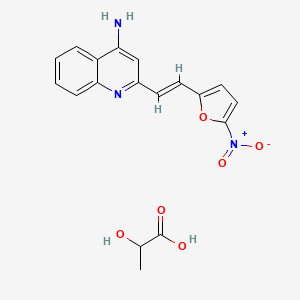
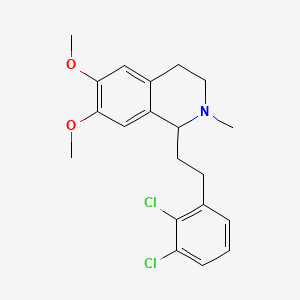
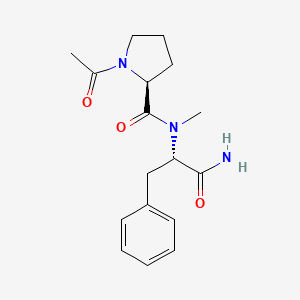

![N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide](/img/structure/B12895998.png)


![8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12896016.png)
